
9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide is a chemical compound with the molecular formula C17H12N2O3S It is known for its unique structure, which includes a thioxanthene core substituted with a pyrazolyl group and a dioxide functionality
Métodos De Preparación
The synthesis of 9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thioxanthene core, followed by the introduction of the pyrazolyl group and the oxidation to form the dioxide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Análisis De Reacciones Químicas
9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxide functionality, potentially converting it to other sulfur-containing groups.
Substitution: The pyrazolyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfur-containing compounds are effective.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound during synthesis .
Comparación Con Compuestos Similares
Similar compounds to 9H-Thioxanthen-9-one, 3-(1-methyl-1H-pyrazol-4-yl)-, 10,10-dioxide include other thioxanthene derivatives and pyrazolyl-substituted compounds. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its combination of a thioxanthene core with a pyrazolyl group and a dioxide functionality, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
890045-59-7 |
|---|---|
Fórmula molecular |
C17H12N2O3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-4-yl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C17H12N2O3S/c1-19-10-12(9-18-19)11-6-7-14-16(8-11)23(21,22)15-5-3-2-4-13(15)17(14)20/h2-10H,1H3 |
Clave InChI |
ACSRGPRMDSLTGR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
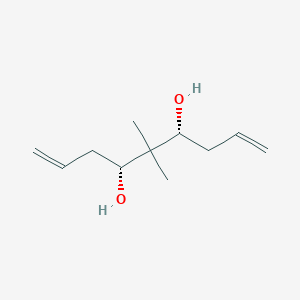
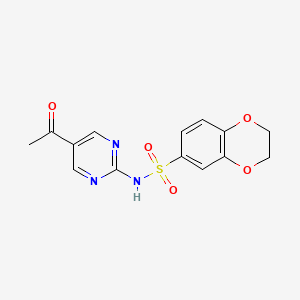
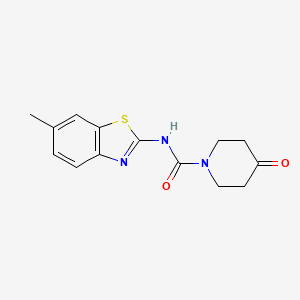
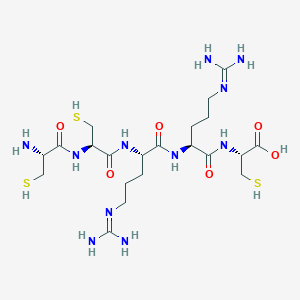
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

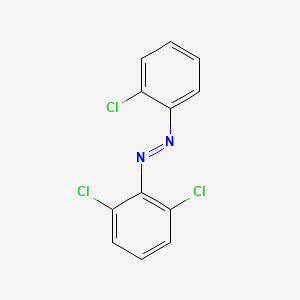
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
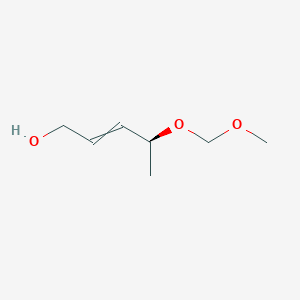
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
